molecular formula C7H14O7 B1211185 beta-D-Sedoheptulopyranose

beta-D-Sedoheptulopyranose

Cat. No. B1211185
M. Wt: 210.18 g/mol
InChI Key: HAIWUXASLYEWLM-BNWJMWRWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-sedoheptulopyranose is a sedoheptulose.

Scientific Research Applications

Enzymatic Assays in Disease Diagnosis

β-D-Sedoheptulopyranose has applications in enzymatic assays, particularly in the diagnosis of diseases like Gaucher's disease. Daniels and Glew (1982) discussed how the enzymatic defect in Gaucher's disease stimulated research into rapid, reliable, and inexpensive enzymic assays for diagnostic purposes and carrier detection, using synthetic glucosides like β-D-Glucopyranoside (Daniels & Glew, 1982).

Gene Expression Regulation

β-D-Sedoheptulopyranose plays a role in the regulation of gene expression, particularly when integrated with transcriptome and ChIP-seq data. Wang et al. (2013) describe how this integration, along with tools like BETA (Binding and Expression Target Analysis), can predict the function of factors, infer target genes, and identify motifs (Wang et al., 2013).

Industrial Applications

In industrial applications, particularly in bioconversion and bioresource technology, β-D-Sedoheptulopyranose is valuable. Ng et al. (2010) achieved high yields of β-glucosidase activity in solid-state fermentation of Penicillium citrinum, showcasing potential uses in improving the efficiency of cellulosic bioconversion (Ng et al., 2010).

Textile Industry Applications

β-D-Sedoheptulopyranose, through derivatives like β-Cyclodextrin, finds applications in the textile industry. Bezerra et al. (2020) reviewed the role of β-Cyclodextrin in dyeing, finishing, and wastewater treatment, highlighting its use in creating smart materials for microbial control (Bezerra et al., 2020).

Molecular Modelling in Antifungal Applications

β-D-Sedoheptulopyranose's antifungal properties are explored through molecular modeling and simulation studies. Pathaw et al. (2020) characterized a β-glucosidase enzyme from Sechium edule using bioinformatics tools, suggesting its potential as a biocontrol agent against phytopathogens (Pathaw et al., 2020).

properties

Product Name

beta-D-Sedoheptulopyranose

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5-,6+,7-/m1/s1

InChI Key

HAIWUXASLYEWLM-BNWJMWRWSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Sedoheptulopyranose
Reactant of Route 2
beta-D-Sedoheptulopyranose
Reactant of Route 3
beta-D-Sedoheptulopyranose
Reactant of Route 4
beta-D-Sedoheptulopyranose
Reactant of Route 5
beta-D-Sedoheptulopyranose
Reactant of Route 6
beta-D-Sedoheptulopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.